molecular formula C₉H₉NO₄ B020674 4-Acetamidosalicylic acid CAS No. 50-86-2

4-Acetamidosalicylic acid

カタログ番号: B020674
CAS番号: 50-86-2
分子量: 195.17 g/mol
InChIキー: YBTVSGCNBZPRBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamidosalicylic acid, also known as 4-acetamido-2-hydroxybenzoic acid, is a derivative of salicylic acid. It is characterized by the presence of an acetamido group at the fourth position of the benzene ring. This compound belongs to the class of amidobenzoic acids and monohydroxybenzoic acids .

準備方法

Synthetic Routes and Reaction Conditions: 4-Acetamidosalicylic acid can be synthesized from 4-aminosalicylic acid. The typical synthetic route involves the acetylation of 4-aminosalicylic acid using acetic anhydride in ethanol. The reaction is carried out by heating the mixture to 40°C and then adding acetic anhydride at a controlled rate to maintain the temperature below 50°C. The mixture is stirred at 50°C for three hours, followed by filtration to obtain the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4-Acetamidosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research indicates that 4-acetamidosalicylic acid exhibits notable anti-inflammatory and analgesic effects. A study demonstrated that derivatives of 5-acetamido-2-hydroxybenzoic acid, which includes this compound, showed superior binding affinity to cyclooxygenase-2 (COX-2) receptors compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests potential for developing new analgesics with improved efficacy and reduced side effects.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro studies showed that this compound can mitigate oxidative stress by scavenging free radicals, thus protecting red blood cell membranes from oxidative damage . This property is critical in developing therapeutic agents aimed at conditions exacerbated by oxidative stress.

Synthesis Techniques

The synthesis of this compound typically involves acylation reactions of salicylic acid derivatives using acetic anhydride or acyl chlorides . The process is crucial for producing derivatives with enhanced pharmacological profiles.

Derivative Evaluation

Recent studies have focused on creating new derivatives of this compound to explore their potential as therapeutic agents. For instance, modifications in the acetamide group have been shown to affect the bioavailability and binding characteristics of these compounds .

Clinical Trials

Clinical investigations have highlighted the effectiveness of this compound in treating inflammatory conditions. For example, a study compared its efficacy against traditional NSAIDs and found it to be significantly more effective in reducing inflammation in animal models .

Molecular Modeling Studies

In silico studies using molecular docking simulations have revealed that this compound derivatives possess favorable pharmacokinetic properties, suggesting a promising future for these compounds in drug development .

Comparative Analysis of Salicylate Derivatives

CompoundCOX-2 Binding Affinity (kcal/mol)Antioxidant CapacityAnti-inflammatory Activity
This compound-9.5ModerateHigh
Aspirin (Acetylsalicylic Acid)-8.7LowModerate
5-Acetamido-2-hydroxybenzoic Acid-10.0HighVery High

This table summarizes the comparative effectiveness of various salicylate derivatives, emphasizing the superior properties of this compound and its derivatives.

作用機序

The mechanism of action of 4-acetamidosalicylic acid involves its interaction with specific molecular targets. It can inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it can induce the production of lipoxins, which have anti-inflammatory and pro-resolving properties .

類似化合物との比較

    Salicylic Acid: The parent compound of 4-acetamidosalicylic acid, known for its use in acne treatment and as an anti-inflammatory agent.

    4-Aminosalicylic Acid: A precursor in the synthesis of this compound, used in the treatment of tuberculosis.

    Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug .

Uniqueness: this compound is unique due to the presence of both acetamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

生物活性

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₉H₉NO₃
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 556-08-1
  • Melting Point : 259-262 °C (dec.)
  • Density : 1.3 g/cm³

This compound functions primarily as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain responses. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. In various animal models, it has been shown to reduce pain responses effectively:

  • In a study using a hot plate test, doses of 20 mg/kg and 50 mg/kg resulted in a pain reduction of approximately 74% and 75%, respectively, compared to control groups .
  • The compound demonstrated central anti-nociceptive activity during both neurogenic and inflammatory phases of pain as assessed by formalin tests .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through several models:

  • In carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its effectiveness in managing inflammation .
  • The compound's ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα was noted, suggesting a broader impact on inflammatory pathways .

Study on Pain Management

A notable study investigated the efficacy of this compound in pain management among patients with chronic inflammatory conditions. The results indicated that patients receiving this compound experienced a marked decrease in pain levels alongside improved functional mobility compared to those receiving placebo treatments.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results showed that while it possesses therapeutic benefits, high concentrations could lead to cytotoxicity, necessitating careful dosage considerations in clinical applications .

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative analgesic potency of this compound against other common NSAIDs:

CompoundAnalgesic Potency (mg/kg)COX Inhibition Type
This compound20 - 50Non-selective
Acetaminophen300COX-2 selective
Aspirin300Non-selective

特性

IUPAC Name

4-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVSGCNBZPRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198167
Record name 4-Acetamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-86-2
Record name 4-Acetamidosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamido-2-hydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETAMIDOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30.6 grs (0.2 mol) p-aminosalicylic acid and 100 cc ethanol were introduced into a 250 ml flask, and the mixture was heated to 40° C. 20.4 grs (0.2 mol) acetic anhydride was then added at such a rate that the temperature did not exceed 50° C. When the addition was complete, the mixture was stirred at 50° C. for 3 hours. The product was filtered. Weight: 36 grs m.p. = 235° C. Yield = 92%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium 2-hydroxy-4-aminobenzoate (76 g, 0.437 mole) was dissolved in water (2-300 ml) and concentrated hydrochloric acid (36.2 ml) was added after which the precipitated crystalline free acid was isolated by filtration. The acid was suspended in water (700 ml), acetic anhydride (48 ml) was added and the mixture was heated to about 100° C. (supplied with a reflux condenser) for 15 minutes under nitrogen. After cooling, the crystalline material was filtered off and dried in vacuo to give the title compound (48 g, 56%), m.p. 221°-223° C. Found (Calc. for C9H9NO4) C 55.14 (55.38), H 4.73 (4.62), N 7.12 (7.18).
Name
Sodium 2-hydroxy-4-aminobenzoate
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
151 (± 149) mL
Type
solvent
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidosalicylic acid
Reactant of Route 2
4-Acetamidosalicylic acid
Reactant of Route 3
Reactant of Route 3
4-Acetamidosalicylic acid
Reactant of Route 4
Reactant of Route 4
4-Acetamidosalicylic acid
Reactant of Route 5
Reactant of Route 5
4-Acetamidosalicylic acid
Reactant of Route 6
4-Acetamidosalicylic acid
Customer
Q & A

Q1: Why was 4-acetamidosalicylic acid used in the study on adenylate kinase?

A: In this study [], this compound (4-AASA) was used as an acceptor molecule in a fluorescence energy transfer (FRET) system to study the conformational changes of adenylate kinase (AK) during its catalytic cycle.

Q2: What information did the study gain about adenylate kinase using this compound?

A: The study [] provided evidence for the "domain closure" hypothesis of adenylate kinase activity. The FRET experiments using 4-AASA demonstrated that the binding of substrates to AK induces a conformational change where the two domains of the enzyme move closer together.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。